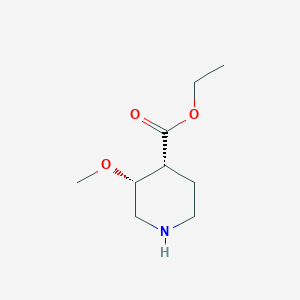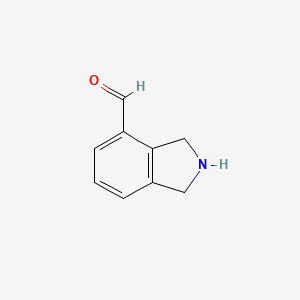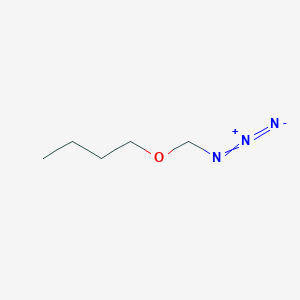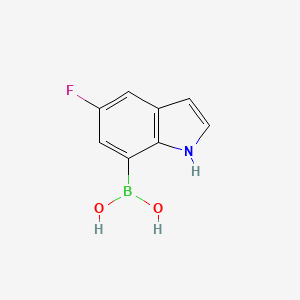
(S)-(9H-Fluoren-9-yl)methyl 3-hydroxybutylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-fluoren-9-yl)methyl N-[(3S)-3-hydroxybutyl]carbamate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound consists of a fluorenyl group attached to a carbamate moiety, which is further linked to a hydroxybutyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl N-[(3S)-3-hydroxybutyl]carbamate typically involves the reaction of (9H-fluoren-9-yl)methyl chloroformate with (3S)-3-hydroxybutylamine. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions using a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(9H-fluoren-9-yl)methyl N-[(3S)-3-hydroxybutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The fluorenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (9H-fluoren-9-yl)methyl N-[(3S)-3-oxobutyl]carbamate.
Reduction: Formation of (9H-fluoren-9-yl)methyl N-[(3S)-3-aminobutyl]carbamate.
Substitution: Formation of substituted fluorenyl derivatives.
Applications De Recherche Scientifique
(9H-fluoren-9-yl)methyl N-[(3S)-3-hydroxybutyl]carbamate is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (9H-fluoren-9-yl)methyl N-[(3S)-3-hydroxybutyl]carbamate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function. It can also act as a substrate or inhibitor for certain enzymes, affecting biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (9H-fluoren-9-yl)methyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate
- (9H-fluoren-9-yl)methyl N-[(3S)-2-oxooxolan-3-yl]carbamate
- (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate
Uniqueness
(9H-fluoren-9-yl)methyl N-[(3S)-3-hydroxybutyl]carbamate is unique due to its specific hydroxybutyl group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in applications requiring precise control over chemical reactions and interactions .
Propriétés
Formule moléculaire |
C19H21NO3 |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-[(3S)-3-hydroxybutyl]carbamate |
InChI |
InChI=1S/C19H21NO3/c1-13(21)10-11-20-19(22)23-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18,21H,10-12H2,1H3,(H,20,22)/t13-/m0/s1 |
Clé InChI |
MHRZCRSLZGBEAG-ZDUSSCGKSA-N |
SMILES isomérique |
C[C@@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
SMILES canonique |
CC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Oxobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13464179.png)
![(5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanamine](/img/structure/B13464181.png)


![6-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13464198.png)


![rac-(1R,5R,6S)-1-[(tert-butoxy)methyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13464211.png)




